3H-Pyrazol-3-one, 1,2-dihydro-1-(2-hydroxy-3-(propylamino)propyl)-5-methyl-4-(1-oxo-3-phenylpropyl)-2-phenyl-
Description
The compound 3H-Pyrazol-3-one, 1,2-dihydro-1-(2-hydroxy-3-(propylamino)propyl)-5-methyl-4-(1-oxo-3-phenylpropyl)-2-phenyl- is a pyrazolone derivative characterized by a complex substitution pattern. Its structure includes a 2-hydroxy-3-(propylamino)propyl group at position 1, a phenyl group at position 2, a 5-methyl substituent, and a 1-oxo-3-phenylpropyl moiety at position 2. These functional groups confer unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry and organic synthesis .
Pyrazolone derivatives are widely studied for their anti-inflammatory, analgesic, and antimicrobial activities.
Properties
CAS No. |
214603-84-6 |
|---|---|
Molecular Formula |
C25H31N3O3 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-[2-hydroxy-3-(propylamino)propyl]-5-methyl-2-phenyl-4-(3-phenylpropanoyl)pyrazol-3-one |
InChI |
InChI=1S/C25H31N3O3/c1-3-16-26-17-22(29)18-27-19(2)24(23(30)15-14-20-10-6-4-7-11-20)25(31)28(27)21-12-8-5-9-13-21/h4-13,22,26,29H,3,14-18H2,1-2H3 |
InChI Key |
MVBHWZHXSXDVEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(CN1C(=C(C(=O)N1C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-(propylamino)propyl)-5-methyl-2-phenyl-4-(3-phenylpropanoyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may include:
Aldol Condensation: This reaction involves the formation of a carbon-carbon bond between an aldehyde or ketone and a compound containing an active methylene group.
Amine Alkylation:
Cyclization: The formation of the pyrazolone ring structure through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction rates. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Functional Group Reactivity Analysis
The compound contains several critical functional groups that dictate its reactivity:
-
Pyrazol-3-one core : Known for keto-enol tautomerism, enabling participation in acid-base equilibria and nucleophilic reactions.
-
1-(2-Hydroxy-3-(propylamino)propyl) substituent : Features hydroxyl (-OH) and secondary amine (-NH-) groups capable of hydrogen bonding, alkylation, or acylation.
-
4-(1-Oxo-3-phenylpropyl) group : A ketone moiety prone to nucleophilic addition (e.g., Grignard reactions) or reduction to secondary alcohols.
-
2-Phenyl and 5-methyl groups : Bulky substituents that sterically hinder certain reactions.
Nucleophilic Additions at the Ketone
The 4-position ketone may react with nucleophiles like hydrazines or hydroxylamines:
| Reaction Type | Reagent | Product |
|---|---|---|
| Hydrazone formation | Hydrazine (NH₂NH₂) | 4-(1-Hydrazono-3-phenylpropyl) |
| Oxime synthesis | Hydroxylamine (NH₂OH) | 4-(1-Hydroxyimino-3-phenylpropyl) |
These reactions are common in ketones and could proceed under acidic or neutral conditions .
Tautomerism-Driven Reactions
The pyrazolone ring’s enol form may chelate metal ions or undergo electrophilic substitution:
In acidic conditions, the enol form dominates, enabling:
-
Metal complexation : Formation of coordination complexes with transition metals (e.g., Fe³⁺, Cu²⁺) .
-
Electrophilic aromatic substitution : Halogenation or nitration at the activated ring positions .
Hydroxyl and Amine Groups
The 2-hydroxy-3-(propylamino)propyl side chain can undergo:
-
Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) to form esters.
-
Mannich reaction : Condensation with aldehydes and amines to generate β-amino ketones.
-
Oxidation : Conversion of the hydroxyl group to a ketone using oxidizing agents like CrO₃ .
Azo Coupling (Hypothetical)
If the amine group is diazotized (under acidic NaNO₂), it could couple with electron-rich aromatics (e.g., phenol) to form azo dyes, though steric hindrance from the phenyl groups may limit this .
Steric and Electronic Effects
-
Steric hindrance : The 2-phenyl and 4-(3-phenylpropyl) groups may slow reactions at the pyrazolone ring.
-
Electronic effects : The electron-withdrawing ketone at position 4 deactivates the ring toward electrophilic substitution but activates it toward nucleophilic attack.
Scientific Research Applications
Pharmacological Applications
Anti-inflammatory Activity
Research has indicated that derivatives of 3H-Pyrazol-3-one compounds exhibit significant anti-inflammatory properties. In a study focused on the efficacy of a specific derivative in reducing inflammatory markers, the compound was administered to animal models at varying dosages. Results showed a notable decrease in inflammatory markers, suggesting its potential as an anti-inflammatory agent .
Anti-fibrotic Effects
A derivative of this compound has been studied for its ability to prevent posterior capsular opacification (PCO), a common complication after cataract surgery. In vitro experiments demonstrated that the compound regulates TGF-β2 signaling pathways, leading to reduced expression of collagen and fibronectin proteins involved in fibrogenesis. This indicates its therapeutic potential in ophthalmology .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development in treating bacterial infections. The mechanism involves disrupting bacterial cell membranes, which is crucial for its efficacy.
Medicinal Chemistry Applications
Drug Development
The unique structure of 3H-Pyrazol-3-one allows it to act as a scaffold for synthesizing new drug candidates. Its ability to interact with specific biological targets suggests that it could lead to the development of novel therapeutic agents aimed at various diseases, including cancer and infectious diseases .
Mechanism of Action Studies
Understanding the mechanism of action is vital for drug development. Research indicates that this compound may interact with specific receptors or enzymes, modulating cellular signaling pathways. Detailed studies are necessary to elucidate these interactions and their implications for therapeutic use.
Industrial Applications
Material Science
In industrial contexts, 3H-Pyrazol-3-one derivatives are being explored for their potential in developing new materials such as polymers and coatings. Their chemical properties may enhance the performance characteristics of these materials under various conditions.
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-3-(propylamino)propyl)-5-methyl-2-phenyl-4-(3-phenylpropanoyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression: Influencing the expression of genes related to inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
Key Observations :
- The target compound’s molecular weight (460.58 g/mol) is intermediate between simpler pyrazolones (e.g., 174.20 g/mol) and highly acylated derivatives (e.g., 763.71 g/mol) .
- The hydroxy and propylamino groups improve solubility compared to non-polar analogs (e.g., ), but steric bulk may reduce bioavailability relative to smaller molecules .
Biological Activity
The compound 3H-Pyrazol-3-one, 1,2-dihydro-1-(2-hydroxy-3-(propylamino)propyl)-5-methyl-4-(1-oxo-3-phenylpropyl)-2-phenyl- is a complex pyrazolone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of pyrazolone derivatives typically involves reactions of substituted hydrazines with carbonyl compounds. For the specific compound , the synthesis may follow a multi-step process involving the formation of the pyrazolone ring, followed by various substitutions to enhance biological activity. The general synthetic route includes:
- Formation of the Pyrazolone Core : Utilizing 3-methyl-1-phenyl-pyrazolone as a starting material.
- Substitution Reactions : Introducing various functional groups such as hydroxy and propylamino chains to enhance solubility and biological interactions.
- Characterization : Employing techniques such as NMR and mass spectrometry to confirm the structure.
Antimicrobial Activity
Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains and fungi. In a study focusing on related pyrazolone compounds, it was found that many exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. A study highlighted that similar pyrazolone derivatives function as aromatase inhibitors, which are crucial in breast cancer treatment. The most active compound from a series exhibited an IC50 value of 0.0023 µM, demonstrating potent inhibition compared to the standard drug letrozole .
Neuroprotective Effects
Recent investigations into pyrazolone derivatives have also pointed towards neuroprotective effects. Compounds have been shown to inhibit acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases like Alzheimer's . The evaluated IC50 values for AChE inhibition in related compounds were found to be in the nanomolar range, indicating strong potential for cognitive enhancement.
Anti-inflammatory and Analgesic Activities
The anti-inflammatory properties of pyrazolones are well-documented. One study reported that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory disorders . Additionally, analgesic effects were noted, with compounds demonstrating pain relief comparable to standard analgesics.
Case Study 1: Aromatase Inhibition
In a comparative study, several pyrazolone derivatives were synthesized and evaluated for their aromatase inhibition capabilities. The lead compound showed remarkable similarity in efficacy to established drugs, making it a candidate for further development in hormone-dependent cancers .
Case Study 2: Neuroprotective Activity
A series of novel pyrazolone derivatives were tested for their neuroprotective effects on PC12 cells subjected to oxidative stress. Results indicated that these compounds significantly reduced cell death and improved cell viability, supporting their potential role in neuroprotection .
Q & A
Q. What are the recommended synthetic routes for preparing this pyrazolone derivative?
The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of phenylhydrazine with ethyl acetoacetate under acidic reflux to form the pyrazolone core .
- Step 2 : Functionalization of the core via nucleophilic substitution or coupling reactions. For example, introducing the 2-hydroxy-3-(propylamino)propyl group may require alkylation under anhydrous conditions with a propylamine derivative .
- Step 3 : Purification via recrystallization (ethanol is commonly used) and monitoring via TLC (toluene:ethyl acetoacetate:water, 8.7:1.2:1.1) to confirm intermediate purity .
Q. How can researchers characterize the compound’s structural integrity and purity?
- Purity : Thin-layer chromatography (TLC) with iodine vapor visualization and HPLC (C18 column, acetonitrile/water mobile phase) .
- Structural Confirmation :
- 1H/13C NMR to verify substituent positions and stereochemistry .
- HRMS for exact mass validation (e.g., resolving isotopic patterns for halogens or nitrogen-rich moieties) .
- FTIR to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
- LC-MS/MS with electrospray ionization (ESI) in positive ion mode for high sensitivity.
- Calibration curves using deuterated internal standards to account for matrix effects .
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological or environmental samples .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- DoE Approach : Use a split-plot design to test variables:
- Catalysts : Compare Pd(OAc)₂ vs. CuI for cross-coupling reactions .
- Solvents : Evaluate polar aprotic solvents (DMF, DMSO) for solubility and reactivity .
- Temperature : Test reflux (80–120°C) vs. microwave-assisted synthesis (shorter reaction times) .
- Data Analysis : Apply ANOVA to identify significant factors and interactions .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Hypothesis Testing :
- Variable Temperature NMR to detect dynamic rotational isomerism.
- COSY/NOESY to confirm spatial proximity of protons .
- X-ray Crystallography (if crystals are obtainable) for unambiguous structural assignment .
- Comparative Analysis : Cross-reference with synthesized analogs to isolate substituent-specific effects .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Derivatization :
- Synthesize Schiff base derivatives by reacting the pyrazolone’s amine group with aromatic aldehydes (e.g., benzaldehyde) under inert atmosphere .
- Introduce fluorinated or electron-withdrawing groups (e.g., -CF₃) to assess bioavailability and binding affinity .
- Biological Assays :
- In vitro enzyme inhibition (e.g., dihydroorotate dehydrogenase, DHODH) using kinetic assays (IC₅₀ determination) .
- Molecular docking to predict interactions with target proteins (e.g., AutoDock Vina with PyMOL visualization) .
Q. How can environmental fate studies be designed to assess this compound’s persistence?
- Experimental Framework :
- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to simulate photolysis .
- Biotic Degradation : Incubate with soil microbiota and monitor via LC-MS for metabolite identification .
- Data Interpretation : Use first-order kinetics to calculate half-lives (t₁/₂) and QSAR models to predict eco-toxicity .
Methodological Considerations
- Contradiction Management : For conflicting bioactivity data, employ orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate binding .
- Spectral Artifacts : Always run control experiments (e.g., solvent-only NMR) to exclude solvent peaks or impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
